amine CAS No. 1250773-86-4](/img/structure/B1454109.png)
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
Vue d'ensemble
Description
The compound 3-(4-Methoxyphenyl)propanal has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da . It’s also known as 3-(4-Methoxyphenyl)propionaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal, a related compound, has been analyzed . It has a molecular formula of C10H12O2 .
Chemical Reactions Analysis
4-Methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propanal include a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .
Applications De Recherche Scientifique
Antimicrobial and Antifeedant Activity
- A study by Georgiadis (1976) reported on the synthesis and antimicrobial activity of certain derivatives related to the compound. These derivatives showed significant antimicrobial activity, particularly as coccidiostats, when tested in vitro (Georgiadis, 1976).
- Chattopadhyay et al. (2004) synthesized a derivative from betuligenol, showing notable growth inhibition and antifeedant activity, suggesting potential applications in pest control (Chattopadhyay et al., 2004).
Electrophilic Amination and Reductive Amination Processes
- Velikorodov et al. (2020) discussed the electrophilic amination of certain carbamates, including one related to the compound , demonstrating its use in the synthesis of various amine derivatives (Velikorodov et al., 2020).
- Bawa et al. (2009) described a reductive amination process involving a derivative of the compound, highlighting its utility in synthesizing secondary amines (Bawa et al., 2009).
Synthesis and Characterization of Novel Compounds
- Several studies have focused on synthesizing and characterizing new derivatives of the compound for various applications, ranging from pharmacological testing to materials science. For instance, Ferguson and Keller (1975) synthesized derivatives to study monoamine oxidase inhibition (Ferguson & Keller, 1975), while Lv et al. (2014) applied a derivative in polymer solar cells (Lv et al., 2014).
Potential in Polymer and Material Science
- Abdelaty (2021) synthesized a monomer based on the compound, highlighting its role in producing dual-responsive thermo-pH polymers for potential applications in bio-separation and biotechnology (Abdelaty, 2021).
- Murata et al. (2005) synthesized a π-conjugated polymer bearing multiple aminium radicals, using a derivative of the compound. This study focused on the magnetic properties of these polymers (Murata et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHOACFSSVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
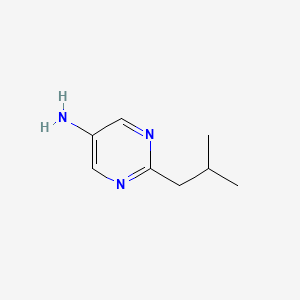
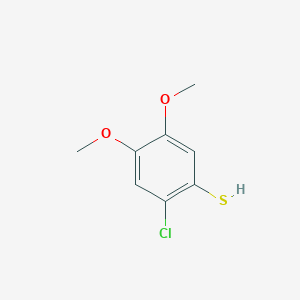
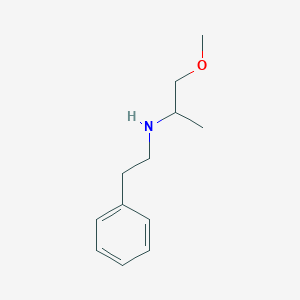

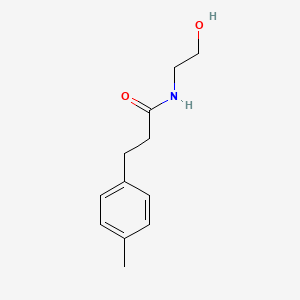
![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
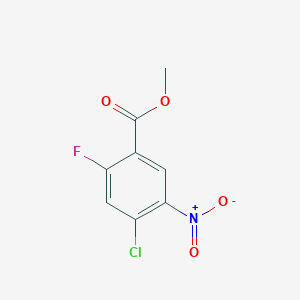
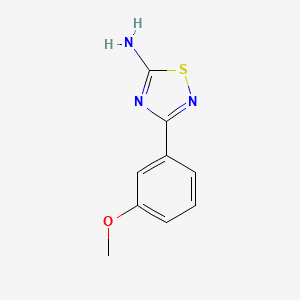
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)
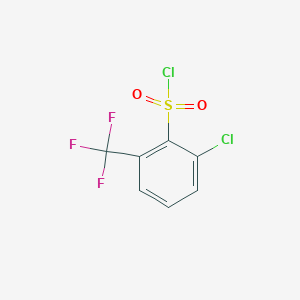
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
amine](/img/structure/B1454049.png)